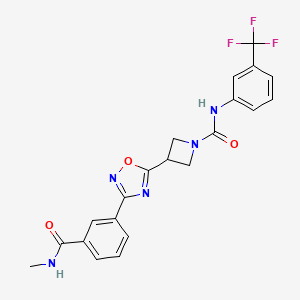
3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a methylcarbamoyl group, a phenyl group, an oxadiazole ring, an azetidine ring, and a trifluoromethyl group . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central azetidine ring. The presence of the trifluoromethyl group could potentially influence the compound’s electronic properties due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the oxadiazole ring, and the azetidine ring. Trifluoromethyl groups are known to be quite reactive and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Efficient Scale-Up Synthesis
An efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, showcases the utility of 1,2,4-oxadiazole derivatives in developing pharmaceuticals. The synthesis process involves regioselective cycloaddition and chemo-selective hydrolysis, underlining the compound's role in preclinical studies (Hou et al., 2016).
Synthesis of Triazine Derivatives
The transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine derivatives through cyclic transformation emphasizes the chemical versatility and potential for creating novel compounds with diverse pharmaceutical applications (Chau, Malanda, & Milcent, 1997).
Antitumor and Immunomodulatory Properties
Research into isoxazol and cinchoninic acid derivatives, including their effects on dihydroorotate dehydrogenase, illustrates the compound's relevance in developing immunosuppressive and antitumor agents. This highlights the pharmaceutical potential in modulating immune responses and cancer treatment (Knecht & Löffler, 1998).
Development of Cardiotonic Agents
The synthesis of thiazolidine derivatives and their evaluation as cardiotonic agents point to the potential applications of similar compounds in addressing cardiovascular diseases. This research underscores the ongoing efforts to develop more effective treatments for heart-related conditions (Nate et al., 1987).
Exploration of mGluR5 Modulators
The identification of aryl azetidinyl oxadiazoles as positive allosteric modulators (PAMs) for mGluR5, with improved physico-chemical properties, opens new avenues for neurological disorder treatments, such as schizophrenia and depression. This research exemplifies the compound's role in neuropsychiatric drug development (Packiarajan et al., 2012).
properties
IUPAC Name |
3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O3/c1-25-18(30)13-5-2-4-12(8-13)17-27-19(32-28-17)14-10-29(11-14)20(31)26-16-7-3-6-15(9-16)21(22,23)24/h2-9,14H,10-11H2,1H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQCIFFAFRJWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

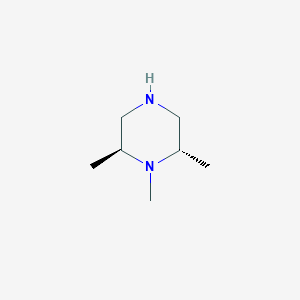

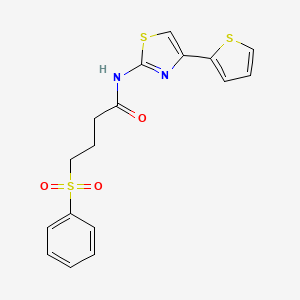




![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)
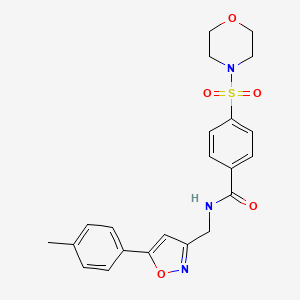
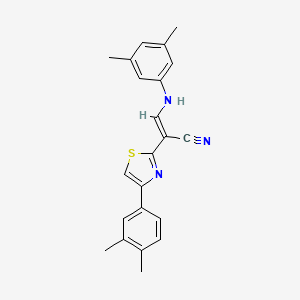

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2479387.png)

![2-((6-((3-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2479390.png)